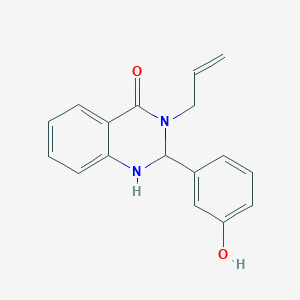
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea, also known as CYCLOPS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves the inhibition of protein kinase CK2. This inhibition leads to the activation of the JNK pathway, which in turn induces apoptosis in cancer cells. Additionally, 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been shown to inhibit the phosphorylation of the transcription factor STAT3, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea inhibits the activity of protein kinase CK2 and induces apoptosis in cancer cells. In vivo studies have shown that 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea inhibits tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in lab experiments is its specificity for protein kinase CK2. This specificity allows for the study of the role of CK2 in cell proliferation and survival. One limitation of using 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in order to minimize toxicity.
Orientations Futures
There are several future directions for the study of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea. One direction is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the role of protein kinase CK2 in other diseases such as neurodegenerative disorders. Additionally, the use of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in combination with other anti-cancer agents may enhance its efficacy in the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves the reaction of cyclohexyl isocyanate with 3-aminomethylpyridine in the presence of a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out at room temperature and monitored using thin-layer chromatography. The product is then purified by column chromatography to obtain a white solid.
Applications De Recherche Scientifique
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-cyclohexyl-1-methyl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(12-7-3-2-4-8-12)13(17)15-11-6-5-9-14-10-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBJCZXKJCYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)


![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


